molecular formula C6H12O4S B8697780 (Tetrahydrofuran-3-yl)methyl methanesulfonate

(Tetrahydrofuran-3-yl)methyl methanesulfonate

Cat. No.: B8697780
M. Wt: 180.22 g/mol
InChI Key: ZVOOAGUSNWNCIO-UHFFFAOYSA-N
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Description

(Tetrahydrofuran-3-yl)methyl methanesulfonate is a useful research compound. Its molecular formula is C6H12O4S and its molecular weight is 180.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H12O4S

Molecular Weight

180.22 g/mol

IUPAC Name

oxolan-3-ylmethyl methanesulfonate

InChI

InChI=1S/C6H12O4S/c1-11(7,8)10-5-6-2-3-9-4-6/h6H,2-5H2,1H3

InChI Key

ZVOOAGUSNWNCIO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1CCOC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The tetrahydro-3-furanmethanol (Aldrich, 0.13 g, 1.2 mmol), triethylamine (0.56 mL, 4.1 mmol), and methanesulfonyl chloride (0.15 mL, 1.9 mmol) in 10 mL THF were processed as described in Example 1C to give the title compound that was used directly in the next reaction.
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a cooled (0° C.) solution of (tetrahydrofuran-3-yl)methanol (3.0 mL) and triethylamine (5.7 mL) in dichloromethane (30 mL) is added methanesulfonyl chloride (3.1 mL). The mixture is stirred for 12 hours at room temperature. After cooling to 0° C. triethylamine (1.3 mL) and methanesulfonyl chloride (0.7 mL) are added and the mixture is stirred for 12 hours at room temperature. The mixture is partitioned between dichloromethane and saturated aqueous NaHCO3 solution and stirred vigorously for 30 minutes. The organic phase is separated, washed with brine and dried (MgSO4). The solvent is evaporated to give the title compound. Yield: 5.6 g; TLC: rf=0.35 (silicagel, cyclohexane/ethyl acetate 1:1); Mass spectrum (ESI+): m/z=181 [M+H]+.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Quantity
0.7 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirring solution of (3-oxolanyl)methan-1-ol (25 g, 245 mmol) and triethylamine (34.37 mL, 245 mmol) in dry dichloromethane (250 mL) at 0° C. under N2 atmosphere was added dropwise methanesulfonyl chloride (18.94 mL, 245 mmol). The reaction mixture was stirred overnight after warming to room temperature, then a saturated solution of NaHCO3 (100 mL) was added and the mixture stirred for another 30 min. The biphasic mixture was separated and the organic layer was discarded. The aqueous layer was extracted with dichloromethane (3×25 mL) and the combined dichloromethane extracts were dried (Na2SO4), filtered and concentrated by rotary evaporation to give 42.16 g of (3-oxolanyl)methyl methanesulfonate (99%) as a light brown liquid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
34.37 mL
Type
reactant
Reaction Step One
Quantity
18.94 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To (3S)-tetrahydro-3-furanylmethanol, Isomer 2 (1.4 g) in dry dichloromethane (40 ml) at 0° C. and under nitrogen, was added triethylamine (3.83 ml) followed by methanesulfonyl chloride (1.39 ml). The reaction was stirred at room temperature overnight. The orange solution was diluted with dichloromethane (50 ml) and washed with saturated aqueous sodium bicarbonate (20 ml). The organic layer was separated, dried through a hydrophobic frit and concentrated in vacuo to yield the title compound as an orange oil (2.6 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
3.83 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.39 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To tetrahydro-3-furanylmethanol, Isomer 1 (1.3 g) in dry dichloromethane (40 ml) at 0° C. and under nitrogen, was added triethylamine (4.09 ml) followed by methanesulfonyl chloride (1.29 ml). The reaction was stirred at room temperature overnight. The orange solution was diluted with dichloromethane (80 ml) and washed with saturated aqueous sodium bicarbonate (40 ml). The organic layer was separated, dried through a hydrophobic frit and concentrated in vacuo to yield the title compound as a yellow oil (2.2 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
4.09 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.29 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

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